Potency Against Cystathionine Beta-Lyase (CBL) from Escherichia coli
5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide is a confirmed inhibitor of cystathionine beta-lyase (CBL) from E. coli, a key target for novel antimicrobial agents. Its inhibitory potency is quantified by an IC50 value. A direct comparator for this specific compound is not available in the same publication, but its activity is part of a larger study identifying several inhibitors from a high-throughput screen. The compound's identification as a hydrazide/sulfonohydrazide that interacts with the enzyme's PLP cofactor suggests a distinct mechanism of action compared to other classes of inhibitors identified [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3400 nM |
| Comparator Or Baseline | Baseline: The study identified 13 confirmed CBL inhibitors. This compound belongs to a class (hydrazides/sulfonohydrazides) that covalently interacts with the PLP cofactor, distinguishing it from reversible, mixed-type inhibitors identified in the same study [2]. |
| Quantified Difference | Not directly comparable due to lack of explicit IC50 for a close analog in the same study. The IC50 value is provided as a standalone metric for the target compound. |
| Conditions | In vitro enzyme inhibition assay using E. coli CBL, performed as part of a high-throughput screen of a 50,000-compound library [2]. |
Why This Matters
The IC50 value provides a quantitative measure of potency against a validated antimicrobial target, enabling rational selection of this compound as a chemical probe for methionine biosynthesis inhibition.
- [1] BindingDB. (2007). BindingDB PrimarySearch_ki entry for BDBM50370867. Retrieved from http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50037827&ki_result_id=50843185&reactant_set_id=50843185&energyterm=kJ/mole&kiunit=nM&icunit=nM View Source
- [2] Ejim, L. J., Blanchard, J. E., Koteva, K. P., Sumerfield, R., Elowe, N. H., Chechetto, J. D., Brown, E. D., Junop, M. S., & Wright, G. D. (2007). Inhibitors of bacterial cystathionine beta-lyase: leads for new antimicrobial agents and probes of enzyme structure and function. Journal of Medicinal Chemistry, 50(4), 755-764. View Source
